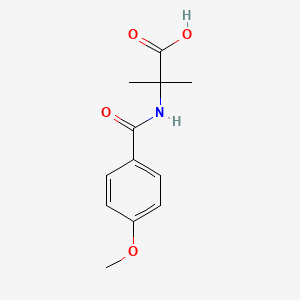

N-(4-Methoxybenzoyl)-2-methylalanine

Vue d'ensemble

Description

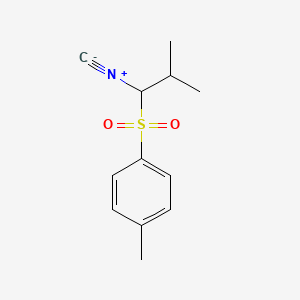

“N-(4-Methoxybenzoyl)-2-methylalanine” is a complex organic compound. Based on its name, it likely contains a methoxybenzoyl group (a benzoyl group with a methoxy substituent) and a 2-methylalanine group (an alanine amino acid with a methyl substituent at the 2nd position) .

Synthesis Analysis

While specific synthesis methods for “N-(4-Methoxybenzoyl)-2-methylalanine” are not available, similar compounds are often synthesized through reactions involving carboxylic acids, alcohols, and amines .Molecular Structure Analysis

The molecular structure of “N-(4-Methoxybenzoyl)-2-methylalanine” would likely be complex due to the presence of multiple functional groups. It would contain a benzene ring from the benzoyl group, a methoxy group (-OCH3), and an alanine amino acid with a methyl substituent .Chemical Reactions Analysis

The chemical reactions involving “N-(4-Methoxybenzoyl)-2-methylalanine” would depend on the specific conditions and reagents used. The methoxybenzoyl group could potentially undergo reactions such as hydrolysis, while the 2-methylalanine group could participate in reactions typical of amino acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Methoxybenzoyl)-2-methylalanine” would be influenced by its specific molecular structure. For instance, the presence of a benzene ring could contribute to its aromaticity, while the methoxy group could influence its polarity and solubility .Applications De Recherche Scientifique

Cardiotonic Potential

N-(4-Methoxybenzoyl)-2-methylalanine and its derivatives have been explored for their cardiotonic properties. In studies involving anesthetized dogs, compounds with 4-methoxybenzoyl substitution showed promising results in increasing cardiac contractile force. This suggests potential utility in treating congestive heart failure (Schnettler, Dage, & Grisar, 1982).

Anticancer Activity

Research has also highlighted the anticancer potential of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which were developed through structural modifications of N-(4-Methoxybenzoyl)-2-methylalanine related compounds. These SMART agents showed improved antiproliferative activity against melanoma and prostate cancer cells, indicating a promising direction for cancer treatment research (Lu et al., 2009).

Alzheimer's Disease Treatment

A derivative of N-(4-Methoxybenzoyl)-2-methylalanine, specifically a 5-aroylindolyl-substituted hydroxamic acid, was found to have significant inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound could potentially be developed as a treatment for Alzheimer's disease, as it was shown to decrease tau protein phosphorylation and aggregation, which are key features of the disease (Lee et al., 2018).

Polymer Support Applications

N-(4-Methoxybenzoyl)-2-methylalanine was also used in the development of cross-linked porous copolymer supports, which showed potential as scavengers in various applications. These supports were characterized for their scavenging efficiency towards different amines, demonstrating their utility in chemical processes (Guyomard et al., 2004).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-methoxybenzoyl chloride, have been studied for their antioxidant activity and their interaction with proteins like bacillus pasteurii urease

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as the formation of chelate rings . More research is required to elucidate the specific interactions between N-(4-Methoxybenzoyl)-2-methylalanine and its targets.

Biochemical Pathways

Related compounds have been shown to participate in reactions involving oxidative addition and transmetalation

Pharmacokinetics

The solubility of related compounds, such as 4-methoxybenzoic acid, in various solvents has been documented . This could potentially impact the bioavailability of N-(4-Methoxybenzoyl)-2-methylalanine.

Result of Action

Related compounds have been shown to exhibit cytotoxic effects, particularly against certain cancer cell lines . More research is needed to determine the specific effects of N-(4-Methoxybenzoyl)-2-methylalanine.

Action Environment

The stability of related compounds under various conditions has been reported

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,11(15)16)13-10(14)8-4-6-9(17-3)7-5-8/h4-7H,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBFUPFQMSCBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1395079.png)

![1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1395083.png)

![1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1395084.png)

![1-[2-(3-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B1395094.png)

![5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395099.png)